molecular formula C16H21FN2S2 B4051133 N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-1,4-dithiepan-6-amine

N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-1,4-dithiepan-6-amine

Cat. No.: B4051133
M. Wt: 324.5 g/mol
InChI Key: DMIRXINIRUHDSZ-UHFFFAOYSA-N
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Description

“1,4-dithiepan-6-yl[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]amine” is a compound that contains an indole nucleus . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This makes them of great interest in medicinal chemistry .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Synthetic Methodologies : The development of novel synthetic methodologies for heterocyclic compounds, such as the use of electrophilic dithiolanylating reagents, can provide pathways for the synthesis of complex molecules including those similar to 1,4-dithiepan-6-yl[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]amine. For instance, reactions involving aromatic amines and dithiolane derivatives highlight the versatility of sulfur-containing reagents in organic synthesis (Hiratani, Nakai, & Okawara, 1973).

Structural Evaluation : Studies on the synthesis and crystal structure of substituted indoles and gramine derivatives emphasize the importance of structural analysis in understanding compound properties. Such research can provide a foundation for the investigation of 1,4-dithiepan-6-yl[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]amine by elucidating how structural modifications affect chemical behavior and interactions (Kukuljan, Kranjc, & Perdih, 2016).

Potential Applications in Material Science

Electron Transport Layers : The design and synthesis of novel conjugated polyelectrolytes for use in electronic devices, such as polymer solar cells, could provide insights into the application of 1,4-dithiepan-6-yl[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]amine in materials science. By studying the role of electron-transporting layers in enhancing device efficiency, researchers can explore the incorporation of similar compounds into electronic and photonic materials (Kim et al., 2014).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “1,4-dithiepan-6-yl[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]amine”, as an indole derivative, could also have potential for further exploration in the field of medicinal chemistry.

Properties

IUPAC Name

N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-1,4-dithiepan-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2S2/c1-10-11(2)19-16-12(5-13(17)6-15(10)16)7-18-14-8-20-3-4-21-9-14/h5-6,14,18-19H,3-4,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIRXINIRUHDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C(C=C(C=C12)F)CNC3CSCCSC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-1,4-dithiepan-6-amine
Reactant of Route 2
N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-1,4-dithiepan-6-amine
Reactant of Route 3
N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-1,4-dithiepan-6-amine
Reactant of Route 4
N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-1,4-dithiepan-6-amine
Reactant of Route 5
N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-1,4-dithiepan-6-amine
Reactant of Route 6
N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-1,4-dithiepan-6-amine

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